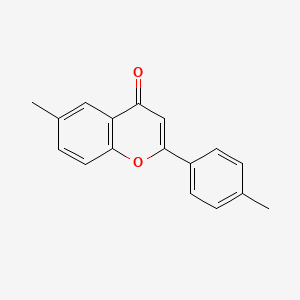

6-methyl-2-(p-tolyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-3-6-13(7-4-11)17-10-15(18)14-9-12(2)5-8-16(14)19-17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMTVGAVRNFIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354567 | |

| Record name | 6-methyl-2-(4-methylphenyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88952-74-3 | |

| Record name | 6-methyl-2-(4-methylphenyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 2 P Tolyl 4h Chromen 4 One

Established Synthetic Routes for 2-Aryl-4H-chromen-4-ones

Condensation Reactions in Chromone (B188151) Synthesis

Condensation reactions represent the most traditional and widely employed methods for the synthesis of the chromone ring system. These reactions typically involve the formation of a key intermediate which then undergoes cyclization to afford the final product.

The Claisen-Schmidt condensation is a cornerstone of chromone synthesis. wikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone that possesses an α-hydrogen. wikipedia.org For the synthesis of 6-methyl-2-(p-tolyl)-4H-chromen-4-one, the starting materials would be 2'-hydroxy-5'-methylacetophenone (B74881) and 4-methylbenzaldehyde.

The reaction proceeds via an aldol (B89426) condensation mechanism, where the base abstracts a proton from the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form a conjugated α,β-unsaturated ketone, known as a chalcone (B49325). miracosta.edu In this specific case, the intermediate would be (E)-1-(2-hydroxy-5-methylphenyl)-3-(p-tolyl)prop-2-en-1-one.

This chalcone precursor is then subjected to oxidative cyclization to form the chromone ring. A common method for this transformation is treatment with a suitable oxidizing agent, such as iodine in dimethyl sulfoxide (B87167) (DMSO) or selenium dioxide. The reaction proceeds through the formation of a six-membered heterocyclic ring, followed by oxidation to introduce the double bond in the pyranone ring, yielding this compound. orientjchem.org

A study on the Claisen-Schmidt condensation of 2-hydroxy-5-methylacetophenone with various aromatic aldehydes, including benzaldehyde (B42025) and its derivatives, has demonstrated the feasibility of this approach. niscpr.res.inniscpr.res.in The use of piperidine (B6355638) as a catalyst facilitates the initial condensation to form the chalcone derivatives in good yields. niscpr.res.inniscpr.res.in Subsequent cyclization would then lead to the desired 6-methyl-substituted flavone (B191248).

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |

| 2'-hydroxy-5'-methylacetophenone | 4-methylbenzaldehyde | Base (e.g., NaOH, piperidine) | (E)-1-(2-hydroxy-5-methylphenyl)-3-(p-tolyl)prop-2-en-1-one | This compound |

The Baker-Venkataraman rearrangement is another classical and powerful method for the synthesis of chromones and flavones. wikipedia.orguclan.ac.ukresearchgate.net This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone core. wikipedia.org

For the synthesis of this compound, the process would begin with the esterification of 2'-hydroxy-5'-methylacetophenone with 4-methylbenzoyl chloride in the presence of a base like pyridine. This yields 2-acetyl-4-methylphenyl 4-methylbenzoate.

This ester is then treated with a base, such as potassium hydroxide (B78521) or sodium hydride, which promotes an intramolecular acyl transfer. The mechanism involves the formation of an enolate at the acetyl group, which then attacks the ester carbonyl, leading to a rearranged 1,3-diketone: 1-(2-hydroxy-5-methylphenyl)-3-(p-tolyl)propane-1,3-dione. wikipedia.org

Finally, the 1,3-diketone is subjected to acidic conditions (e.g., sulfuric acid in acetic acid) to induce cyclodehydration, forming the pyranone ring and affording this compound. researchgate.net This method is highly versatile and has been widely used for the preparation of a variety of substituted flavones. researchgate.net

| Starting Material | Reagent | Intermediate | Product |

| 2'-hydroxy-5'-methylacetophenone | 1. 4-methylbenzoyl chloride, Pyridine 2. Base (e.g., KOH) 3. Acid (e.g., H₂SO₄) | 1-(2-hydroxy-5-methylphenyl)-3-(p-tolyl)propane-1,3-dione | This compound |

Radical-Induced Cascade Annulation Reactions

In recent years, radical chemistry has emerged as a powerful tool for the construction of complex molecular architectures. Radical-induced cascade annulation reactions offer an alternative and often more efficient approach to the synthesis of chromone precursors, such as chroman-4-ones, which can be subsequently oxidized to the corresponding chromones. nih.gov

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy metal catalysts. Metal-free radical cyclization reactions provide an attractive alternative. nih.gov These reactions often utilize readily available and environmentally benign reagents and can be initiated by thermal or photochemical methods.

For instance, the synthesis of ester-containing chroman-4-ones has been achieved through a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, using ammonium (B1175870) persulfate as the initiator under metal-free conditions. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of radical-initiated cyclization onto an aromatic ring system could be adapted for the synthesis of chromone scaffolds. The focus on metal-free conditions aligns with the increasing demand for sustainable synthetic methodologies in organic chemistry. rsc.org

A notable example of a modern, metal-free approach to 2-aryl-4H-chromen-4-ones involves a cascade reaction of propargylamines with air. researchgate.netacs.orgnih.govnih.gov Propargylamines are versatile building blocks in organic synthesis. researchgate.netacs.orgnih.govnih.gov In this methodology, the propargylamine (B41283) serves as a precursor to the chromone core. While a specific application to this compound has not been detailed, the general strategy involves a sequence of radical-induced C-N bond cleavage, followed by intramolecular annulation. The use of air as the oxygen source for the carbonyl group makes this a particularly green and atom-economical process. This approach highlights the potential of innovative radical-based strategies in the efficient and sustainable synthesis of complex heterocyclic compounds.

Catalytic Approaches

Catalytic methods offer efficient and often milder conditions for the synthesis of chromone derivatives, providing advantages in terms of yield, purity, and environmental impact.

L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally benign organocatalyst for various organic transformations, including the synthesis of chromene derivatives. nih.gov The synthesis of 2-amino-4H-chromenes, for instance, has been successfully achieved through a one-pot, three-component reaction of aldehydes, malononitrile (B47326), and resorcinol (B1680541) using L-proline as a catalyst. nih.gov This methodology highlights the potential of L-proline to be used in multicomponent reactions to construct complex heterocyclic systems. While a direct application for the synthesis of this compound is not explicitly detailed in the provided search results, the general principle of L-proline catalysis in chromene synthesis suggests a plausible pathway.

A hypothetical L-proline catalyzed reaction for a related chromene synthesis is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Yield |

| Aromatic Aldehyde | Malononitrile | Resorcinol | L-proline (reusable) | EtOH/H2O (1:1) | 60 °C | High |

This table represents a general L-proline catalyzed synthesis of 2-amino-chromenes and serves as an illustrative example of the catalyst's application in chromene synthesis. nih.gov

The combination of dimethyl sulfoxide (DMSO) and iodine (I2) is a powerful reagent system for oxidative cyclization reactions, particularly in the synthesis of flavones from 2'-hydroxychalcones. researchgate.netscielo.br This method is tolerant to various functional groups, including methoxy (B1213986), halo, and methyl groups on the aromatic rings. scielo.br The synthesis of this compound can be envisioned through the oxidative cyclization of the corresponding 2'-hydroxychalcone (B22705) precursor, specifically 1-(2-hydroxy-5-methylphenyl)-3-(p-tolyl)prop-2-en-1-one. The reaction typically involves heating the chalcone in DMSO with a catalytic amount of iodine. scielo.br

A representative DMSO/I2 mediated cyclization is outlined in the following table:

| Substrate | Reagents | Solvent | Conditions | Product | Yield |

| 2'-Hydroxychalcone | I2 (catalytic) | DMSO | Reflux | Flavone | ~30% (classical method) |

This table illustrates the classical conditions for the DMSO/I2 mediated cyclization of 2'-hydroxychalcones to flavones. scielo.br Modifications to this procedure, such as the use of silica (B1680970) gel-supported I2, have been shown to improve yields. scielo.br

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The synthesis of 4H-chromen-4-one derivatives can be achieved through an intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. nih.gov This method allows for the construction of the chromone core with good functional group tolerance. While a specific application for the synthesis of this compound is not directly provided, the general applicability of this methodology to flavonoid synthesis is well-established. semanticscholar.org

A general scheme for palladium-catalyzed intramolecular acylation is shown below:

| Substrate | Reagents | Catalyst | Base | Solvent | Yield |

| Alkenyl Bromide and Aldehyde | - | Pd(PPh3)4/Xphos | K2CO3 | 1,4-Dioxane | Moderate to Good |

This table summarizes the general conditions for the palladium-catalyzed intramolecular acylation for the synthesis of 4H-chromen-4-ones. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single operation without the isolation of intermediates. documentsdelivered.comnih.gov The synthesis of flavones can be achieved through a one-pot approach involving the ortho-acylation of phenols with cinnamoyl chlorides, followed by cyclodehydrogenation of the resulting o-hydroxychalcones. documentsdelivered.com This strategy could be adapted for the synthesis of this compound starting from p-cresol (B1678582) and p-tolyl substituted cinnamoyl chloride.

A generalized one-pot synthesis of flavones is described in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Key Steps |

| Phenol | Cinnamoyl Chloride | BiCl3/RuCl3 | ortho-Acylation, Cyclodehydrogenation |

This table outlines a one-pot synthesis of flavones, demonstrating the combination of multiple steps in a single reaction vessel. documentsdelivered.comnih.gov

Stork-Danheiser Reaction

The Stork-Danheiser reaction provides a convergent approach to the synthesis of flavones. rsc.org This method involves the reaction of 4-methoxy coumarins with organolithium reagents at low temperatures, followed by an acidic workup to yield the desired flavones. This transition-metal-free method is particularly useful for the rapid generation of flavone derivatives with diverse B-ring substitutions. The synthesis of this compound could potentially be achieved by reacting a 6-methyl-4-methoxycoumarin with a p-tolyl lithium reagent.

A representative Stork-Danheiser reaction for flavone synthesis is summarized below:

| Substrate | Reagent | Conditions | Product | Yield |

| 4-Methoxy Coumarin (B35378) | Organolithium Reagent | -78 °C to -40 °C, then acidic workup | Flavone | 18-86% |

This table illustrates the general conditions and outcomes of the Stork-Danheiser reaction for the synthesis of flavones. rsc.org

Reactivity and Advanced Chemical Transformations

The chromone core of this compound possesses a unique reactivity profile, making it amenable to a variety of chemical transformations for the synthesis of novel derivatives. The reactivity is largely dictated by the electron-withdrawing nature of the pyrone ring and the electronic effects of the substituents on the aromatic rings.

The reactivity of the chromone system is characterized by its susceptibility to both electrophilic and nucleophilic attack, as well as its participation in cycloaddition and photochemical reactions.

The following table summarizes the general reactivity of the chromone ring system, which is applicable to this compound:

| Reaction Type | Position of Attack/Reaction | Description |

| Electrophilic Substitution | Aromatic Rings (A and B) | The electron-donating methyl group on the A-ring directs electrophiles to the ortho and para positions. The reactivity of the B-ring is influenced by the tolyl group. |

| Nucleophilic Addition | C2 and C4 positions | The electron-deficient C2 and C4 carbons of the pyrone ring are susceptible to attack by nucleophiles, which can lead to ring-opening reactions. researchgate.netscielo.br |

| Cycloaddition Reactions | C2-C3 double bond | The double bond in the pyrone ring can act as a dienophile in Diels-Alder reactions, leading to the formation of complex polycyclic structures. nih.govnih.gov |

| Ring-Opening Reactions | Pyrone ring | The pyrone ring can be opened under various nucleophilic conditions, providing access to a range of acyclic and heterocyclic compounds. researchgate.netscielo.br |

| Photochemical Reactions | Chromone core | Flavones are generally photochemically inert but can undergo transformations upon UV irradiation, including dimerization and rearrangement. nih.gov |

It is important to note that the specific outcomes of these reactions will be influenced by the reaction conditions and the nature of the reagents used. Further experimental studies on this compound are needed to fully elucidate its reactivity and explore its potential in the synthesis of novel bioactive molecules.

Electrophilic Aromatic Substitution Reactions

The structure of this compound contains two principal aromatic rings susceptible to electrophilic aromatic substitution (EAS): the benzopyranone system (A- and C-rings) and the p-tolyl group (B-ring). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents. wikipedia.org

The A-ring of the chromenone core is activated by two features: the ether oxygen at position 1 and the methyl group at position 6. Both are electron-donating groups that activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com Specifically, the methyl group directs to positions 5 and 7, while the ether oxygen strongly activates positions 5 and 7. The C-8 position is also activated. The C-3 position of the pyrone ring can also undergo electrophilic substitution, though it is less reactive than the A-ring.

The p-tolyl B-ring is activated by its methyl group, which directs incoming electrophiles to the ortho positions (3' and 5') relative to the point of attachment to the chromenone core.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group (–NO2). libretexts.org Given the directing effects, substitution is predicted to occur at the C-3' position of the B-ring or the C-5 or C-7 positions of the A-ring.

Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst like AlCl₃, alkylation or acylation can occur. wikipedia.orgbyjus.commt.com These reactions would introduce alkyl or acyl groups, likely at the most activated and sterically accessible positions of the aromatic rings. Due to the presence of the carbonyl group, which can complex with the Lewis acid, Friedel-Crafts acylation can sometimes be challenging. wikipedia.org

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C-3', C-5, or C-7 |

| Halogenation | Br₂, FeBr₃ | Substitution at C-3', C-5, or C-7 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at C-3', C-5, or C-7 |

Nucleophilic Addition to the Carbonyl Moiety

The carbonyl group (C=O) at the C-4 position of the chromenone ring is a key site for nucleophilic attack. The carbon atom is electrophilic due to the polarization of the C=O bond. masterorganicchemistry.com Nucleophilic addition reactions transform the sp² hybridized carbonyl carbon into an sp³ hybridized carbon, leading to a tetrahedral intermediate. libretexts.org

Key reactions involving nucleophilic addition include:

Reduction with Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. ksu.edu.sa This reaction involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield 6-methyl-2-(p-tolyl)-2,3-dihydro-4H-chromen-4-ol.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that add to the carbonyl carbon to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For instance, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield a tertiary alcohol, 4-hydroxy-4,6-dimethyl-2-(p-tolyl)-2,3-dihydro-4H-chromen-4-ol.

| Reaction Type | Nucleophile/Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

Diversification via Condensation Reactions

Condensation reactions provide a powerful tool for extending the molecular framework of this compound. These reactions typically involve the reaction of a carbonyl group with a compound containing an active methylene (B1212753) group, often catalyzed by a base. wikipedia.org

The Knoevenagel condensation is a classic example, where an aldehyde or ketone reacts with an active hydrogen compound, followed by dehydration to form a new C=C bond. wikipedia.orgresearchgate.net While the C-4 carbonyl of the flavone ring is somewhat sterically hindered and less reactive than a simple ketone, reactions at other sites are more plausible. For example, if the C-6 methyl group were first oxidized to an aldehyde (6-formyl-2-(p-tolyl)-4H-chromen-4-one), it could then readily undergo Knoevenagel condensation with active methylene compounds like malononitrile or diethyl malonate to introduce diverse side chains. acgpubs.orgnih.gov

Halogenation and Subsequent Substitutions

Halogenation is a specific type of electrophilic aromatic substitution that introduces halogen atoms (e.g., Br, Cl) onto the aromatic rings. The positions of halogenation are dictated by the same electronic factors discussed previously. Research on related compounds, such as 6-bromo-4'-methylflavone, confirms that direct bromination of the flavone core is a viable synthetic route. chemicalbook.com

For this compound, bromination using bromine (Br₂) with a Lewis acid catalyst like FeBr₃ would be expected to substitute at the most activated positions. The resulting aryl halides are valuable intermediates for further diversification. The halogen atom can be replaced via various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide array of aryl, vinyl, or alkynyl substituents.

Oxidative Cyclization Pathways

Oxidative cyclization is a primary and widely used methodology for the synthesis of the flavone scaffold itself, rather than a transformation of the pre-formed molecule. nih.govchemijournal.com This approach typically starts from a 2'-hydroxychalcone precursor.

The general synthetic sequence is as follows:

Chalcone Formation: A substituted 2'-hydroxyacetophenone (B8834) (in this case, 1-(2-hydroxy-5-methylphenyl)ethan-1-one) undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (p-tolualdehyde) in the presence of a base to form the corresponding 2'-hydroxychalcone.

Oxidative Cyclization: The resulting chalcone is then subjected to an oxidative cyclization agent. A common and effective method is the use of iodine (I₂) in dimethyl sulfoxide (DMSO). researchgate.net This process facilitates the cyclization and subsequent dehydrogenation to form the thermodynamically stable pyrone ring, yielding the final this compound product.

Various other oxidizing systems, including palladium(II) catalysts, can also be employed to achieve this transformation, sometimes leading divergently to either flavones or the corresponding saturated flavanones depending on the specific conditions used. rsc.orgbohrium.comorganic-chemistry.org

| Reagent/Catalyst System | Typical Conditions | Reference |

|---|---|---|

| I₂ in DMSO | Heating | researchgate.net |

| Pd(TFA)₂ / DMSO / O₂ | Heating | rsc.org |

| SeO₂ | Reflux in amyl alcohol | chemijournal.com |

| H₂O₂ / NaOH | Room Temperature | chemijournal.com |

Photo-Induced Annulation Processes

The photochemistry of flavonoids, including flavones, is a complex field. nih.gov Flavones possess strong UV absorption characteristics, which is linked to their role in protecting plants from UV radiation. nih.gov Generally, the flavone core is considered relatively photochemically inert. researchgate.net However, under specific conditions, they can undergo photochemical transformations. nih.gov

Photo-induced reactions can be initiated by the excitation of the carbonyl chromophore. nih.gov While specific examples of photo-induced annulation (ring-forming) reactions starting directly from this compound are not widely reported in the literature, related photochemical processes on the flavone skeleton have been observed. These include photodegradation, dimerization, and reactions with solvents or other small molecules. researchgate.netrsc.orgnih.gov For example, photolysis of some chromenones in aerated solutions has been shown to produce dimeric products. rsc.org The development of specific photo-annulation processes for this class of compounds remains an area for further investigation, offering potential pathways to novel polycyclic structures.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 6-methyl-2-(p-tolyl)-4H-chromen-4-one is characterized by a series of distinct signals corresponding to the aromatic protons of the chromenone core and the p-tolyl substituent, the olefinic proton of the pyranone ring, and the two methyl groups.

The aromatic protons on the chromenone's A-ring (positions 5, 7, and 8) typically appear as a set of coupled signals. The H-5 proton is expected to be the most downfield of this group due to its proximity to the carbonyl function, appearing as a singlet or a narrow doublet around δ 8.05 ppm. The H-7 and H-8 protons would show characteristic ortho-coupling.

The p-tolyl group on the B-ring exhibits a classic AA'BB' system, with two doublets corresponding to the ortho (H-2', H-6') and meta (H-3', H-5') protons. The protons ortho to the point of attachment (H-2', H-6') are expected around δ 7.69-7.84 ppm, while the meta protons appear slightly upfield around δ 7.33-7.34 ppm.

A key diagnostic signal is the singlet for the C-3 proton on the γ-pyrone ring, which is anticipated to resonate in the region of δ 6.78-6.81 ppm. The two methyl groups give rise to sharp singlets. The methyl group at the C-6 position of the chromenone ring is expected around δ 2.46 ppm, while the tolyl methyl group appears at a similar chemical shift, approximately δ 2.45-2.48 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.05 | d | ~2.0 |

| H-7 | ~7.51 | dd | ~8.6, 2.0 |

| H-8 | ~7.37 | d | ~8.6 |

| H-3 | ~6.80 | s | - |

| H-2', H-6' | ~7.77 | d | ~8.1 |

| H-3', H-5' | ~7.34 | d | ~8.1 |

| 6-CH₃ | ~2.46 | s | - |

| 4'-CH₃ | ~2.45 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The most downfield signal is that of the carbonyl carbon (C-4), which is expected to appear around δ 178.5 ppm. The olefinic carbons of the pyrone ring, C-2 and C-3, are predicted to resonate near δ 163.6 ppm and δ 107.0 ppm, respectively.

The aromatic carbons of the chromenone and p-tolyl rings appear in the typical range of δ 117-156 ppm. The quaternary carbons, such as C-4a, C-8a, C-1', and C-4', can be distinguished by their chemical shifts and lack of signal in a DEPT-135 experiment. The carbon of the 6-methyl group is expected around δ 21.1 ppm, while the tolyl methyl carbon should appear at a similar value, near δ 21.6 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~163.6 |

| C-3 | ~107.0 |

| C-4 | ~178.5 |

| C-4a | ~124.0 |

| C-5 | ~126.1 |

| C-6 | ~135.5 |

| C-7 | ~135.9 |

| C-8 | ~117.5 |

| C-8a | ~154.3 |

| C-1' | ~129.0 |

| C-2', C-6' | ~126.2 |

| C-3', C-5' | ~129.8 |

| C-4' | ~142.3 |

| 6-CH₃ | ~21.1 |

| 4'-CH₃ | ~21.6 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by a strong absorption band for the C=O (carbonyl) stretching of the γ-pyrone ring, which is expected in the range of 1638-1643 cm⁻¹.

Aromatic C=C stretching vibrations from both the benzopyrone and tolyl rings typically appear as a series of bands in the 1450-1610 cm⁻¹ region. C-H stretching vibrations for the aromatic and olefinic protons are found just above 3000 cm⁻¹, while the C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. Other characteristic bands include C-O-C (ether) stretching vibrations within the pyrone ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1645 - 1635 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1260 - 1200 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₇H₁₄O₂), the exact mass can be calculated and compared to an experimental value. The calculated monoisotopic mass is 250.0994 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₇H₁₄O₂ | 250.0994 |

| [M+H]⁺ | C₁₇H₁₅O₂⁺ | 251.1072 |

| [M+Na]⁺ | C₁₇H₁₄NaO₂⁺ | 273.0891 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the flavonoid scaffold in this compound gives rise to characteristic absorption bands in the ultraviolet and visible regions. These absorptions are primarily due to π → π* transitions.

Based on structurally similar compounds, strong absorption maxima (λmax) are expected. For instance, a related compound, 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, exhibits maximum absorbance in the wavelength range of 388-407 nm. biointerfaceresearch.com This suggests that the title compound will also have significant absorption in the near-UV region, characteristic of the benzoyl- and cinnamoyl-derived systems within the flavonoid structure.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been detailed in the surveyed literature, the solid-state structures of numerous related flavonoids have been determined. By analogy, several structural features can be predicted. The central chromenone ring system is expected to be nearly planar. The dihedral angle between the plane of this chromenone core and the pendant p-tolyl ring is a key conformational feature. In similar structures, this angle can vary, influencing the crystal packing. The molecules in the crystal lattice would be stabilized by weak intermolecular interactions, such as C—H⋯O hydrogen bonds and potential π–π stacking interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate properties of molecular systems. For 6-methyl-2-(p-tolyl)-4H-chromen-4-one, these calculations offer a detailed picture of its structural and electronic characteristics.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a reliable balance between accuracy and computational cost for this class of molecules. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound Note: The following table contains representative data expected from DFT/B3LYP calculations for this class of compounds. Actual values may vary based on the specific basis set and computational environment.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4=O5 | ~1.24 Å |

| Bond Length | C2-C1' (Chromenone-Tolyl) | ~1.48 Å |

| Bond Angle | C3-C4-C4a | ~120° |

| Dihedral Angle | C3-C2-C1'-C2' | ~30-50° |

Theoretical vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and methodological approximations. researchgate.net

Key vibrational modes for this compound include the characteristic stretching of the C=O group of the γ-pyrone ring, which is expected to appear as a strong band in the IR spectrum. Other significant vibrations include the C=C stretching of the aromatic rings, C-H stretching and bending modes, and C-O-C stretching of the pyrone ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This table shows typical frequency ranges for the specified vibrational modes as predicted by DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretching (γ-pyrone) | 1640 - 1680 | Strong |

| Aromatic C=C Stretching | 1500 - 1610 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Methyl C-H Stretching | 2850 - 2980 | Medium |

| C-O-C Stretching (pyrone) | 1200 - 1300 | Strong |

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations provide a powerful tool for structural elucidation and confirmation. The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict distinct signals for the protons and carbons of the chromenone core, the 6-methyl group, and the p-tolyl substituent. The chemical shifts of the aromatic protons are influenced by the electronic environment, including the electron-withdrawing effect of the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

In the MEP map of this compound, the most negative potential (red) is expected to be localized on the oxygen atom of the carbonyl group (C4=O). This high electron density makes it the primary site for electrophilic attack and hydrogen bonding interactions. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential (blue), making them potential sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. For similar flavonoid-type structures, calculated HOMO-LUMO gaps typically fall in the range of 2.7 to 4.5 eV. nih.govnih.gov

In this compound, the HOMO is generally distributed over the chromenone ring system, while the LUMO is also localized across the conjugated π-system, including the p-tolyl ring. The intramolecular charge transfer from the HOMO to the LUMO is responsible for the electronic absorption properties of the molecule.

Table 3: Frontier Molecular Orbital (FMO) Parameters Note: This table presents the key parameters derived from FMO analysis and their significance. The energy values are representative for this class of compounds.

| Parameter | Symbol | Significance | Typical Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Electron-donating ability | -5.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Electron-accepting ability | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability | ~3.0 to 4.5 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

The primary charge transfer interactions occur between the lone pairs (n) of oxygen and nitrogen atoms and the antibonding π* orbitals of the aromatic rings. acadpubl.eu This delocalization, often referred to as hyperconjugation, results in a stabilization of the molecular structure. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more intense interaction between the electron donor and acceptor.

In systems analogous to this compound, key interactions involve the lone pairs of the carbonyl oxygen and the heterocyclic oxygen atom donating electron density into the π* orbitals of the chromenone core and the attached p-tolyl ring. For instance, the orbital overlap between a lone pair orbital, such as n(O), and an antibonding orbital, like π(C=C) or π(C=O), leads to an increase in electron density in the antibonding orbital, thereby stabilizing the molecule. acadpubl.eu These charge transfer phenomena are fundamental to the electronic properties of the molecule, influencing its reactivity and spectroscopic behavior. nih.gov

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(O_carbonyl) | π*(C=C)_ring | 5.8 | n → π* |

| n(O_ether) | π*(C=C)_ring | 12.3 | n → π* |

| π(C=C)_tolyl | π*(C=C)_chromenone | 20.5 | π → π* |

| π(C=C)_chromenone | π*(C=O) | 18.2 | π → π* |

Note: The values presented are illustrative based on analyses of structurally similar flavonoid compounds and serve to represent the types and magnitudes of interactions expected for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net This analysis allows for the characterization of interatomic interactions by examining critical points in the electron density. For this compound, QTAIM analysis can precisely describe the nature of its covalent and non-covalent bonds.

The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key topological parameters at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond's character.

Electron Density (ρ(r)) : A higher value indicates a greater accumulation of charge along the bond path, typical of covalent bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

In the chromenone framework, the C=O and C=C bonds are expected to show high ρ(r) values and negative ∇²ρ(r) values, confirming their covalent and shared-electron nature. The C-O and C-C single bonds would exhibit lower, yet still significant, ρ(r) values. This analysis provides a quantum mechanical validation of the classical bonding representations and offers deeper insights into the electronic structure. researchgate.netresearchgate.net

Table 2: Predicted QTAIM Topological Parameters for Selected Bonds

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C=O | ~0.35 | < 0 | Covalent, polar |

| C=C (Aromatic) | ~0.30 | < 0 | Covalent |

| C-C (Single) | ~0.25 | < 0 | Covalent |

| C-O (Ether) | ~0.22 | > 0 | Polar Covalent |

Note: These values are typical for similar organic molecules and represent the expected characteristics for this compound based on QTAIM principles.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are employed to investigate its potential interactions with biological targets, such as enzymes or receptors. These studies are crucial for understanding its potential pharmacological relevance.

Flavonoid derivatives are known to interact with a variety of protein targets. Docking simulations of chromone-based compounds into the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase-2 (COX-2) have been reported. mdpi.comnih.gov The binding affinity is typically reported as a docking score in kcal/mol, with more negative values indicating stronger binding.

The interactions are often characterized by a combination of forces:

Hydrogen Bonding : Occurs between the carbonyl oxygen of the chromenone and amino acid residues like serine or tyrosine in the protein's active site.

Hydrophobic Interactions : The p-tolyl and methyl-substituted benzene (B151609) rings of the ligand interact with nonpolar residues such as leucine, isoleucine, and phenylalanine. nih.govnih.gov

π-π Stacking : The aromatic rings of the compound can engage in stacking interactions with aromatic residues like tryptophan or tyrosine.

These combined interactions determine the stability and specificity of the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for Chromone (B188151) Derivatives with Biological Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1EVE | -9.1 | TYR121, TRP279, PHE330 |

| Butyrylcholinesterase (BChE) | 4BDS | -9.5 | TRP82, TYR332, HIS438 |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.7 | ARG120, TYR355, SER530 |

Note: This table presents representative data from docking studies of similar flavonoid compounds to illustrate the potential interactions of this compound. mdpi.com

Prediction of Optoelectronic Properties

The optoelectronic properties of a molecule, which govern its interaction with light and its behavior in electronic devices, can be predicted using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). frontiersin.org For this compound, these calculations provide insights into its potential use in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies : The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable.

Ionization Potential (IP) and Electron Affinity (EA) : These values relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are important for assessing the charge injection capabilities in electronic devices.

UV-Visible Absorption Spectrum : TD-DFT calculations can predict the maximum absorption wavelength (λ_max), which corresponds to electronic transitions, typically from the HOMO to the LUMO. researchgate.net

For chromone derivatives, the HOMO is generally localized on the electron-rich benzopyran ring system, while the LUMO is often distributed over the carbonyl group and the conjugated system. The electronic transitions are predominantly of the π → π* character. rsc.org

Table 4: Predicted Optoelectronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.1 eV | Electronic excitability and stability |

| Ionization Potential | 6.5 eV | Hole injection barrier |

| Electron Affinity | 1.8 eV | Electron injection barrier |

| Max. Absorption (λ_max) | ~310 nm | Corresponds to π → π* transition |

Note: Values are representative for the flavonoid class of compounds and are calculated using standard DFT methodologies (e.g., B3LYP/6-31G(d,p)).

In Vitro Biological Activity and Mechanistic Insights of Chromen 4 One Derivatives

Antimicrobial Research

The chromen-4-one core is a prominent scaffold in compounds exhibiting a wide range of antimicrobial properties. Research into its derivatives has revealed potential applications against various microbial pathogens.

Antibacterial Spectrum and Efficacy

Derivatives of the 4H-chromen-4-one nucleus have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that synthetic flavonoids, which share the 2-phenyl-chromen-4-one core structure, can be more potent than standard antibiotics against multidrug-resistant bacterial strains. For instance, some synthetic flavonoid derivatives have exhibited up to six-fold stronger antibacterial activity than commercially available drugs. researchgate.net

In one study, a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones were synthesized and evaluated for their activity against Staphylococcus aureus. The parent compound, 6-aminoflavone, showed a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. Several derivatives, including those with 4-fluorobenzyl, 4-chlorobenzyl, 4-nitrobenzyl, 4-methoxybenzyl, and (quinolin-2-yl)methyl side chains, also displayed an MIC of 2 µg/mL, indicating that these substitutions did not diminish the antibacterial efficacy. researchgate.net

Further research on 2-amino-3-cyano-4H-chromene derivatives identified compounds with good to excellent antibacterial activity against S. aureus (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Specifically, certain synthesized chromene analogs showed significant zones of inhibition against these bacterial strains when compared to the standard drug ciprofloxacin. nanobioletters.com Another study highlighted a pleuromutilin (B8085454) derivative, which, while not a chromen-4-one, demonstrates the ongoing search for novel antibacterial agents, showing potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.125 to 0.25 μg/mL. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Chromen-4-one Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 6-aminoflavone | S. aureus | 2 µg/mL |

| 6-(1-(4-fluorobenzyl)amino)-2-phenyl-4H-chromen-4-one | S. aureus | 2 µg/mL |

Antifungal Efficacy

The chromen-4-one scaffold is also a key feature in molecules with significant antifungal properties. Various derivatives have been shown to be effective against a range of fungal pathogens, particularly Candida species, which are a common cause of fungal infections in humans. mdpi.com

One study investigating a new chromone (B188151) derivative, (E)-benzylidene-chroman-4-one, reported fungicidal activity against several Candida species. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound ranged from 62.5 µg/mL to 1000 µg/mL, suggesting a moderate antifungal effect. The mechanism of action is thought to involve disruption of the fungal plasma membrane. mdpi.com

In a broader screening of a small molecule library, a highly potent antifungal molecule, designated SM21, was discovered that showed significant activity against a range of Candida species, including those resistant to existing antifungal agents. The MIC for SM21 ranged from 0.2 to 1.6 µg/ml. plos.org While not a direct derivative of the subject compound, this highlights the potential of related small molecules in antifungal research. Another study on 6-substituted-phenyl-2-{[(4í-substituted phenyl-5í-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives also reported significant in vitro antifungal activity against species such as Candida albicans, Trichophyton rubrum, and Aspergillus flavus. ptfarm.pl

Table 2: In Vitro Antifungal Activity of a Chromone Derivative

| Compound | Fungal Strain | Activity (MIC) | Activity (MFC) |

|---|

Anti-Protozoal Activity

The chromone scaffold is considered a promising framework for the development of new anti-protozoal agents. Protozoan-caused diseases, such as Chagas disease and Human African Trypanosomiasis, affect millions of people globally, and there is a pressing need for new, effective treatments. nih.govmdpi.com

Research into dicationic 2,6-diphenylpyrazines and their aza-analogues, which bear some structural resemblance to the 2-aryl-chromone scaffold, has shown potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Several of these compounds exhibited IC50 values in the nanomolar range, with some showing IC50 values as low as 4.8 to 37 nM against T. b. rhodesiense and 10 to 52 nM against P. falciparum. nih.gov

Furthermore, studies on new essential-oil based phytoncide mixtures have demonstrated very good anti-protozoal properties against a range of model protozoa, including Euglena gracilis, Amoeba proteus, and Pentatrichomonas hominis. The most effective combinations had LD50 values in the range of 0.001–0.006%. nih.gov While not directly related to chromen-4-ones, this research underscores the diverse sources being explored for anti-protozoal compounds. The evaluation of organic salts of albendazole (B1665689) and mebendazole (B1676124) has also shown enhanced in vitro antiparasitic effects against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis, with IC50 values ranging from 37.95 to 125.53 µM. mdpi.com

Anticancer Research

The chromen-4-one structure is a common motif in many compounds investigated for their anticancer properties. Research has focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of various plant extracts and synthetic compounds containing chromene or related scaffolds against a panel of human cancer cell lines.

For instance, methanolic extracts of plants such as Xylopia aethiopica, Imperata cylindrica, Echinops giganteus, and Dorstenia psilurus have shown concentration-dependent cytotoxic effects against cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), U-87 (glioblastoma), SK-OV-3 (ovarian cancer), and HL60 (leukemia). mdpi.com One of the extracts showed potent activity against HeLa cells with an average half-maximal inhibitory concentration (IC50) of 17.93 µg/mL after 72 hours of treatment. mdpi.com

Chalcone (B49325) derivatives, which are precursors to flavonoids and share a similar chemical backbone, have also demonstrated promising anticancer activity. One chalcone derivative exhibited IC50 values ranging from 5.25 to 14.49 mg/mL against various cancer cell lines. researchgate.net Similarly, ethanolic extracts of Nepeta paulsenii showed a dose-dependent cytotoxic effect against the A549 lung cancer cell line, with IC50 values ranging from 50.58–2691.76 μg/mL. nih.gov While these are not direct derivatives of 6-methyl-2-(p-tolyl)-4H-chromen-4-one, they illustrate the cytotoxic potential of related chemical structures.

Table 3: Cytotoxic Activity of Selected Plant Extracts and Derivatives on Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Dorstenia psilurus extract | HeLa | 17.93 µg/mL (72h) |

| Chalcone derivative I | Various | 5.25 - 14.49 mg/mL |

Enzyme Inhibition in Cancer Pathways (e.g., Sirt2 inhibitors, uPAR inhibition)

Chromen-4-one derivatives have been investigated as inhibitors of enzymes that play a crucial role in cancer development and metastasis.

Sirt2 Inhibitors: Sirtuin 2 (SIRT2), a protein deacetylase, has been identified as a promising therapeutic target in cancer. Inhibition of SIRT2 has shown anti-cancer effects in various studies. nih.gov A thiomyristoyl (B611349) lysine (B10760008) compound, TM, is a known mechanism-based SIRT2 inhibitor that has demonstrated a broad anti-cancer effect in many cancer cell lines. nih.gov More recently, a novel SIRT2 inhibitor, JH-T4, was reported to inhibit SIRT1, SIRT2, and SIRT3 with IC50 values of 15 μM or lower. nih.gov Another study described potent cambinol-based SIRT2 inhibitors with potencies around 600 nM and high selectivity over SIRT1 and SIRT3. nih.gov These inhibitors showed toxicity to lymphoma and epithelial cancer cell lines. nih.gov

uPAR Inhibition: The urokinase receptor (uPAR) and its interaction with urokinase-type plasminogen activator (uPA) are key to processes promoting cancer cell invasion and metastasis. nih.gov Small molecules that can inhibit this protein-protein interaction are therefore of significant interest. A small molecule, IPR-456, was discovered through virtual screening and was shown to bind to uPAR with a submicromolar affinity (Kd = 310 nM) and inhibit the uPAR-uPA interaction with an IC50 of 10 μM. nih.gov Other research has focused on identifying inhibitors of uPA's catalytic activity, with some compounds showing strong inhibition in vitro and the ability to block the migration and invasion of pancreatic adenocarcinoma cells with low cytotoxicity. nih.gov

Table 4: Enzyme Inhibition by Chromen-4-one Related or Other Small Molecule Inhibitors

| Inhibitor | Target Enzyme/Protein | Activity (IC50) |

|---|---|---|

| JH-T4 | SIRT2 | < 15 µM |

| Cambinol-based inhibitors | SIRT2 | ~600 nM |

Anti-Inflammatory Research and Pathway Modulation

While direct studies on the anti-inflammatory properties of this compound are not available in the provided search results, the chromen-4-one scaffold is a core structure in many flavonoids known for their anti-inflammatory effects. Research into various 2-phenyl-4H-chromen-4-one derivatives has shown significant anti-inflammatory potential. nih.govnih.gov

One study on novel 2-phenyl-4H-chromen-4-one derivatives found that certain compounds could effectively downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. nih.govnih.gov The mechanism for this activity was linked to the inhibition of the TLR4/MAPK signaling pathway, a key cascade in the inflammatory response. nih.gov Plant-derived compounds, including various phytochemicals, are known to modulate inflammatory pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), reduce oxidative stress, and inhibit pro-inflammatory cytokines. mdpi.com The anti-inflammatory effects of some compounds are associated with the suppression of LPS-induced nuclear translocation of NF-κB and the phosphorylation of MAPKs and Akt. mdpi.com

Antioxidant Investigations and Radical Scavenging Mechanisms

Specific antioxidant investigations for this compound were not identified. However, the chromen-4-one structure is a well-established scaffold for antioxidant activity. Studies on related compounds, such as 4-methyl-2H-chromen-2-one derivatives, have demonstrated moderate to significant antioxidant capacity in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. researchgate.net

The antioxidant potential of chromen-4-one and coumarin (B35378) derivatives is often evaluated through various in vitro assays, including:

DPPH Radical Scavenging Assay : This common method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.comnih.gov

ABTS Radical Scavenging Assay : The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess the radical scavenging capacity of compounds. mdpi.comnih.govnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay : This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

The antioxidant activity of these molecules is often attributed to the presence of hydroxyl groups and the ability of the ring structure to stabilize the resulting radical after donating a hydrogen atom. nih.govrsc.org

Enzyme Inhibitory Activity

There is no specific data on the β-glucuronidase inhibitory activity of this compound. However, the chromen-4-one scaffold has been explored for this purpose. Bacterial β-glucuronidase is a target for inhibitors as it can be involved in the adverse gastrointestinal effects of some drugs. nih.gov Research on various derivatives has shown that modifications to the chromen-4-one core can lead to potent inhibitory activity against this enzyme. wjpsonline.comnih.gov For instance, certain synthetic derivatives have demonstrated inhibitory activity in the micromolar range. nih.gov

Direct research on ROCK inhibition by this compound is unavailable. Nonetheless, 4H-chromen-4-one derivatives have been identified as a new class of Rho kinase (ROCK) inhibitors. nih.gov ROCKs are involved in various cellular functions, and their inhibition is a therapeutic strategy for several diseases, including cardiovascular conditions. wikipedia.orgnih.gov Studies have identified potent and selective ROCK inhibitors based on the chroman and chromen-4-one frameworks. nih.govrsc.org The mechanism of ROCK inhibitors often involves acting on the protein's conformation, preventing ATP-dependent phosphorylation, or blocking the binding of RhoA to ROCK. wikipedia.org

No specific studies on the inhibition of Glycogen Phosphorylase (GP) by this compound were found. Glycogen phosphorylase is a key enzyme in glycogenolysis, and its inhibition is a therapeutic target for managing type 2 diabetes mellitus. nih.govmdpi.com The chromone (4H-chromen-4-one) structure is considered a promising template for developing new GP inhibitors. nih.govmdpi.com A variety of natural and synthetic compounds with this core, including flavonoids and 2-styrylchromones, have been evaluated for their inhibitory activity against GP. nih.gov The mechanism can involve allosteric inhibition and facilitating the dephosphorylation of the active form of the enzyme. nih.gov

There is no specific information regarding the acetylcholinesterase (AChE) inhibitory activity of this compound. Acetylcholinesterase inhibitors are used in the treatment of neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com The chromen-4-one scaffold has been incorporated into various compounds designed as potential AChE inhibitors. mdpi.com Research has shown that derivatives can bind to both the catalytic and peripheral anionic sites of the enzyme, leading to potent inhibition. mdpi.com

Receptor Ligand Studies (e.g., GPR55 agonists/antagonists)

The G protein-coupled receptor 55 (GPR55) has emerged as a significant drug target due to its role in various physiological and pathological processes. Research into its ligands has identified various chemical scaffolds, including chromen-4-one derivatives. These studies aim to develop potent and selective agonists or antagonists to modulate GPR55 activity.

However, a detailed review of the existing scientific literature reveals no specific studies centered on the interaction of This compound with the GPR55 receptor. While the broader class of chromen-4-one derivatives has been investigated for GPR55 agonism and antagonism, specific data detailing the binding affinity, efficacy, or functional activity of this compound as a GPR55 ligand are not available in published research. Consequently, no data table can be generated for its specific activity at this receptor.

Anti-Fibrogenic Potency

Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. The anti-fibrogenic potential of various chemical compounds is an active area of research.

There is currently no published scientific research specifically investigating the anti-fibrogenic potency of This compound . Studies on the anti-fibrotic effects of other chromen-4-one derivatives exist, but these findings cannot be extrapolated to this specific compound without direct experimental evidence. Therefore, no detailed research findings or data tables on the anti-fibrogenic activity of this compound can be provided.

Peptidomimetic Development and Receptor Agonism

Peptidomimetics are small molecules that mimic the structure and function of peptides, often with improved pharmacological properties such as stability and bioavailability. nih.govfrontiersin.org The development of peptidomimetics from lead compounds is a common strategy in drug discovery to enhance receptor agonism or antagonism. nih.gov

An examination of the scientific literature indicates that This compound has not been reported as a scaffold for peptidomimetic development. Research in peptidomimetics is extensive, covering a wide range of molecular frameworks and therapeutic targets. frontiersin.orgnih.gov However, there are no specific studies detailing the design, synthesis, or evaluation of peptidomimetics derived from this compound for receptor agonism or any other biological activity.

Structure Activity Relationship Sar Studies of 4h Chromen 4 Ones

Influence of Substituents on Biological Activities

The biological profile of 4H-chromen-4-one derivatives is intricately linked to the electronic and steric properties of the substituents attached to the chromone (B188151) core. Research has systematically explored how modifications at various positions can modulate activities ranging from anticancer to antimicrobial.

Positional Effects on the Chromone Scaffold (C2, C3, C6, C7, C8)

Substitutions on the chromone scaffold have a profound impact on the biological activity of the resulting compounds. The C2, C3, C6, C7, and C8 positions are key sites for modification, and the nature of the substituent at each position plays a vital role in determining the pharmacological profile.

For instance, the introduction of a methyl group at the C6 position, as seen in 6-methyl-2-(p-tolyl)-4H-chromen-4-one, can influence the molecule's lipophilicity and its interaction with biological targets. Studies on related flavonoids have shown that methylation can alter the planarity of the molecule, which in turn can affect its binding to enzymes and receptors.

The C2 position is particularly significant as it often bears an aromatic or heteroaromatic substituent. The nature of this group is a major determinant of the compound's biological activity. The C3 position is also a critical site for substitution, with various groups influencing the molecule's electronic properties and steric profile.

Substituents at the C7 and C8 positions are also known to modulate the biological activity of chromones. For example, the presence of hydroxyl or methoxy (B1213986) groups at these positions can enhance the antioxidant properties of the molecule.

Table 1: Positional Effects of Substituents on the Biological Activity of 4H-Chromen-4-ones

| Position | Substituent | Observed Biological Activity |

| C2 | Aryl/Heteroaryl | Modulates anticancer, antimicrobial, and anti-inflammatory activity |

| C3 | Hydroxyl, Alkoxy | Influences cytotoxicity and enzyme inhibition |

| C6 | Methyl, Halogen | Affects lipophilicity and receptor binding |

| C7 | Hydroxyl, Methoxy | Enhances antioxidant and anti-inflammatory properties |

| C8 | Alkyl, Halogen | Modulates cytotoxicity and selectivity |

Role of the Para-Tolyl Moiety and Other Aromatic Substituents

The presence of an aromatic ring at the C2 position is a common feature in many biologically active chromones. In the case of this compound, the para-tolyl group plays a crucial role in shaping its pharmacological profile. The methyl group on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.

Furthermore, the electronic properties of the substituent on the C2-aryl ring can significantly impact activity. Electron-donating groups, such as the methyl group in the p-tolyl moiety, can influence the electron density of the entire chromone system, which may affect its interaction with biological targets. Conversely, electron-withdrawing groups can also impart distinct biological activities.

The orientation of the C2-aryl ring relative to the chromone core is also a critical factor. Steric hindrance caused by bulky substituents on the aryl ring can affect the planarity of the molecule and, consequently, its biological activity.

Impact of Halogenation

The introduction of halogen atoms onto the chromone scaffold is a widely used strategy to enhance the biological activity of these compounds. Halogens such as fluorine, chlorine, and bromine can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule.

For example, the presence of a chlorine atom at the C6 position has been shown to enhance the anticancer activity of certain chromone derivatives. Halogenation can also influence the binding affinity of the molecule to its target proteins by participating in halogen bonding, a type of non-covalent interaction. The position of halogenation is critical, with different isomers often exhibiting distinct biological profiles.

Effects of Heteroaryl Moieties at C-2 Position

Replacing the C2-aryl group with a heteroaromatic ring system can lead to compounds with novel and improved biological activities. Heteroaryl moieties, such as furan, thiophene, and pyridine, can introduce additional sites for hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of the molecule to its target.

For instance, 2-(furan-2-yl)chromones have demonstrated significant antimicrobial and anticancer activities. The nature of the heteroatom and the substitution pattern on the heteroaryl ring are key determinants of the resulting biological activity.

Modulation of Cytotoxicity by Functionalization of A and B Rings

The cytotoxicity of 4H-chromen-4-ones against cancer cell lines can be modulated by the functionalization of both the A and B rings of the chromone scaffold. The A ring (the benzene (B151609) part of the chromone) and the B ring (the C2-substituent) offer multiple positions for modification.

Substituents on the A ring, such as hydroxyl, methoxy, and halogen groups, can influence the molecule's ability to induce apoptosis and inhibit cell proliferation. Similarly, modifications on the B ring can alter the compound's selectivity towards different cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis of 2-azolylchromones revealed that the presence of a 6-methoxy group on the A ring was associated with higher cytotoxicity and tumor specificity.

Table 2: Modulation of Cytotoxicity by Ring Functionalization

| Ring | Position | Substituent | Effect on Cytotoxicity |

| A | C6 | Methoxy | Increased cytotoxicity and tumor specificity |

| A | C7 | Hydroxy | Can enhance antioxidant and cytotoxic effects |

| B | Para | Methyl (Tolyl) | May enhance lipophilicity and cell uptake |

| B | Ortho/Meta | Halogen | Can increase potency and alter selectivity |

Conformational Flexibility and Its Impact on Activity

Factors that can influence the conformational flexibility include:

Steric Hindrance: Bulky substituents on the C2-aryl ring or adjacent positions on the chromone core can restrict the rotation around the C2-C1' bond, leading to a more rigid conformation.

Intramolecular Hydrogen Bonding: The presence of hydroxyl groups at specific positions can lead to the formation of intramolecular hydrogen bonds, which can stabilize a particular conformation and reduce flexibility.

Electronic Effects: The electronic nature of the substituents can influence the bond lengths and angles within the molecule, thereby affecting its preferred conformation.

Studies have shown that potent inhibitors of certain enzymes often have a restricted conformational flexibility, allowing them to bind more tightly to the active site. frontiersin.org Conversely, in some cases, a degree of flexibility may be required for the molecule to adapt to the binding pocket of its target. Therefore, understanding and controlling the conformational properties of 4H-chromen-4-ones is a critical aspect of designing new and more effective therapeutic agents.

Comparative Analysis with Reference Compounds and Their Structural Similarities

To understand the potential biological profile of this compound, a comparative analysis with well-characterized reference flavonoids such as quercetin (B1663063), apigenin, and luteolin (B72000) is crucial. These reference compounds are known for their potent antioxidant, anti-inflammatory, and anticancer properties. The structural differences, namely the presence of a methyl group at the C6 position and a p-tolyl group at the C2 position in the target molecule, are expected to significantly influence its biological activity.

The methylation of the flavonoid core can have a profound impact on the compound's metabolic stability and bioavailability. Methylation can protect the phenolic hydroxyl groups from rapid conjugation and metabolism in the body, potentially leading to a longer duration of action. For instance, studies have shown that methylated flavonoids can exhibit increased potency in killing cancer cells and inhibiting hormone-regulating enzymes.

The substituent at the C2 position of the 4H-chromen-4-one ring plays a critical role in determining the compound's interaction with biological targets. The p-tolyl group in this compound, being a bulky and hydrophobic moiety, can influence the compound's binding affinity to enzymes and receptors. Research on various 2-aryl-4H-chromen-4-one derivatives has demonstrated that the nature of the aryl group significantly affects their anti-inflammatory, antimicrobial, and anticancer activities.

The antiproliferative activity of flavonoids is a key area of investigation. The substitution pattern on the chromen-4-one skeleton is a major determinant of this activity. For example, a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which share a similar methylated heterocyclic core, demonstrated inhibitory activity against human colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. In this study, compounds with different substitutions on the phenyl ring showed varying potencies, with IC50 values for some derivatives reaching the low micromolar range. mdpi.com

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Caco-2 | 13 µM | mdpi.com |

| N-(p-tolyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Caco-2 | Data not available | mdpi.com |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | 0.07 µM | nih.gov |

| Quercetin | Various | Varied (µM range) | nih.govresearchgate.net |

| Apigenin | Various | Varied (µM range) | nih.govnih.gov |

Flavonoids are known to inhibit a wide range of enzymes. The structural features of this compound suggest it could be an inhibitor of enzymes such as xanthine (B1682287) oxidase (XO) and monoamine oxidase (MAO). A study on natural plant flavonoids and their synthesized derivatives revealed that compounds like luteolin, apigenin, and diosmetin (B1670712) showed significant inhibition against XO. mdpi.com Another study on O-methylated flavonoids demonstrated selective inhibition of MAO-A and MAO-B. nih.gov

The presence of the methyl group at C6 and the p-tolyl group at C2 in our compound of interest could confer a unique inhibitory profile. The lipophilicity imparted by these groups might favor binding to the active sites of certain enzymes.

| Compound | Enzyme | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Luteolin | Xanthine Oxidase | 4.5 µg/mL (IC50) | mdpi.com |

| Apigenin | Xanthine Oxidase | IC50 reported | mdpi.com |

| O-methylated flavonoid (Compound 1) | MAO-A | 33 nM (IC50), 37.9 nM (Ki) | nih.gov |

| Quercetin | Xanthine Oxidase | 79.86% inhibition at 1.0 mM | mdpi.com |

The antioxidant activity of flavonoids is one of their most well-documented properties. This activity is largely attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is heavily influenced by the number and arrangement of hydroxyl groups on the flavonoid skeleton. Reference compounds like quercetin, with its multiple hydroxyl groups, are potent antioxidants.

The structure of this compound lacks the multiple hydroxyl groups found in potent antioxidants like quercetin. However, the presence of the electron-donating methyl group on the A-ring might have a modest influence on its antioxidant potential. A comparative study on quercetin and its 4'O-methylated derivative, tamarixetin, showed that this minor structural change had a major impact on their selective thiol toxicity, indicating that methylation can modulate antioxidant-related activities. nih.gov

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Quercetin | DPPH Radical Scavenging | Potent Activity | |

| 4'O-methylquercetin (Tamarixetin) | Thiol Reactivity | Less thiol toxic than quercetin | nih.gov |

| 3′-hydroxy-6-methylflavone | ABTS Assay | >50% inhibition | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-2-(p-tolyl)-4H-chromen-4-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between substituted acetophenones and ortho-hydroxy ketones, followed by cyclization. For example, cyclization using NaOH and H₂O₂ in ethanol under reflux conditions is effective for forming the chromenone core . Alternative routes involve solid-phase reactions of malonic acid with phenols in the presence of PCl₃/ZnCl₂, as reported for analogous chromenones .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, while ORTEP-III aids in visualizing thermal ellipsoids and molecular packing . For example, disorder in aromatic substituents can be resolved using SHELXL’s PART and SIMU instructions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and comparison with analogs (e.g., methoxy groups at δ 3.8–4.0 ppm, chromenone carbonyl at δ 180–185 ppm) .

- IR : Confirm the lactone carbonyl stretch (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can unexpected reactivity of this compound during synthesis be mitigated?